2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and yields for each step.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with different reagents. This can help in understanding the functional groups present in the molecule and their reactivity.Physical And Chemical Properties Analysis
This would include studying the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Anticancer and Antimicrobial Activities
- Design and Synthesis for Anticancer Activity : A study by Al-Sanea et al. (2020) involved the design and synthesis of acetamide derivatives with various aryloxy groups attached to the pyrimidine ring, aiming to discover new anticancer agents. One compound demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
- Antimicrobial Activity : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The study showed that many of these compounds possess good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Safety And Hazards
This would involve understanding the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.
Please consult with a qualified professional or refer to appropriate resources for detailed and accurate information.
properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-30-17-10-27(13(9-16(17)28)12-31-19-24-7-4-8-25-19)11-18(29)26-15-6-3-2-5-14(15)20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROQUPVYUZDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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